![molecular formula C4H3F3O2S B2497249 3-(Trifluoromethyl)-2H-thiete 1,1-dioxide CAS No. 2445790-63-4](/img/structure/B2497249.png)
3-(Trifluoromethyl)-2H-thiete 1,1-dioxide
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Overview
Description
Trifluoromethyl-substituted compounds are a class of chemicals that contain a trifluoromethyl group (-CF3). This group is often used in medicinal chemistry due to its ability to improve the metabolic stability and lipophilicity of drug molecules .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl-substituted compounds can vary widely depending on the specific compound and reaction conditions. For example, an approach for the synthesis of benzothiophene motifs under electrochemical conditions has been reported .Scientific Research Applications
Organic Synthesis and Trifluoroacetylation
Trifluoroacetylation is a crucial method in organic synthesis. It involves the introduction of a trifluoroacetyl group into an organic molecule. Although commonly used for functional group protection (e.g., amines, alcohols, thiols), it can also serve as a tool for incorporating a trifluoromethyl group. Specifically, trifluoroacetylation plays a role in synthesizing trifluoromethyl-heterocycles such as benzothiadiazines, pyrazoles, benzodiazepines, thieno-thiazines, isoxazoles, and pyrimidines .
1,2,4-Benzothiadiazine-1,1-dioxide Derivatives
Researchers have explored derivatives of 1,2,4-benzothiadiazine-1,1-dioxide. For instance, the derivative 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide exhibits binding affinities at the AMPA receptor, making it a potent positive allosteric modulator of AMPA-PAMs in vitro .
Biological Activity Assessment
In vitro evaluations of twenty 1,2-benzothiazine 1,1-dioxide derivatives have been conducted. These compounds were tested for their activity against microbial pathogens using methods such as disk diffusion and serial microdilution. While some derivatives are known, novel ones were also investigated .
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, pyrrolopyrazine derivatives, which contain a pyrrole and a pyrazine ring, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)-2H-thiete 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2S/c5-4(6,7)3-1-10(8,9)2-3/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRMNDMCRPTCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS1(=O)=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-2H-thiete 1,1-dioxide |
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